Cas no 1021036-96-3 (N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide)
![N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide structure](https://www.kuujia.com/scimg/cas/1021036-96-3x500.png)
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide
- AKOS024497561
- N-(3-fluorophenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- F5096-0437
- 1021036-96-3
- N-(3-fluorophenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide
-
- Inchi: 1S/C21H21F2N5O/c22-16-4-3-5-17(14-16)25-20(29)15-26-10-12-27(13-11-26)21-24-8-9-28(21)19-7-2-1-6-18(19)23/h1-9,14H,10-13,15H2,(H,25,29)
- InChI Key: ZQTOBUNWJICOIO-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C=CN=C1N1CCN(CC(NC2C=CC=C(C=2)F)=O)CC1
Computed Properties
- Exact Mass: 397.17141663g/mol
- Monoisotopic Mass: 397.17141663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 53.4Ų
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5096-0437-5μmol |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-10μmol |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-5mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-2μmol |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-3mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-4mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-1mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-100mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-20μmol |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5096-0437-10mg |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide |
1021036-96-3 | 10mg |
$79.0 | 2023-09-10 |
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide Related Literature
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide
Introduction to N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide (CAS No. 1021036-96-3)
N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl-1H-imidazol-2-yl)]piperazin-1-yl}acetamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1021036-96-3, represents a fusion of fluorinated aromatic rings and heterocyclic structures, which are known for their potential in modulating biological pathways. The intricate molecular architecture of this compound suggests a high degree of specificity, making it a promising candidate for various therapeutic applications.
The piperazine moiety in the molecular structure is particularly noteworthy, as it is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. In this context, the presence of the 1-(2-fluorophenyl)-1H-imidazol-2-yl group further enhances the compound's potential by introducing additional binding sites and functional groups that can influence its pharmacokinetic and pharmacodynamic properties.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The fluorine atom's ability to enhance metabolic stability, binding affinity, and bioavailability makes it a valuable element in the development of novel therapeutics. The incorporation of two fluorine atoms in the structure of N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl)]piperazin-1-yl}acetamide could contribute to these desirable characteristics, thereby increasing its efficacy as a potential drug candidate.
The study of this compound also intersects with the broader field of central nervous system (CNS) drug discovery. Piperazine derivatives are frequently explored for their potential as psychoactive agents due to their interactions with neurotransmitter systems. The specific arrangement of functional groups in N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl)]piperazin-1-yl}acetamide may confer selectivity for certain CNS receptors, making it a candidate for treating neurological disorders.
In vitro and in vivo studies have begun to elucidate the pharmacological profile of this compound. Initial research suggests that it may exhibit properties such as receptor binding affinity, enzyme inhibition, and modulation of signaling pathways. These findings are crucial for understanding its potential therapeutic applications and for guiding further optimization efforts.
The synthesis of N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl)]piperazin-1-yl}acetamide presents unique challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and purity levels. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, are essential for constructing the desired molecular framework.
The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling and simulation techniques allow researchers to predict how the molecule will interact with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter more costly and time-consuming phases of development.
The regulatory landscape for new pharmaceuticals also plays a significant role in the development process. Ensuring that N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl)]piperazin-1-yl}acetamide meets all necessary safety and efficacy standards is critical before it can be considered for clinical use. This involves rigorous testing across various models and compliance with international guidelines.
The future prospects for this compound are promising, particularly if it demonstrates efficacy in clinical trials. Its unique structure and potential interactions with biological targets make it an attractive candidate for further investigation. As research continues, new insights into its mechanism of action and therapeutic potential are likely to emerge.
In conclusion, N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl)]piperazin-1-yl}acetamide (CAS No. 1021036-96-3) is a sophisticated chemical entity with significant potential in pharmaceutical research. Its complex structure, incorporating fluorinated aromatic rings and piperazine moieties, positions it as a promising candidate for various therapeutic applications. Ongoing research aims to fully elucidate its pharmacological properties and explore its potential as a new therapeutic agent.
1021036-96-3 (N-(3-fluorophenyl)-2-{4-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazin-1-yl}acetamide) Related Products
- 955660-37-4(5-(4-fluorophenyl)-N-{4-(pyrimidin-2-yl)sulfamoylphenyl}-1,3-oxazole-2-carboxamide)
- 1207007-86-0(3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 2648996-43-2(1-(cyclopropylmethyl)-4-(2-isocyanatopropan-2-yl)-1H-1,2,3-triazole)
- 1448522-48-2(1,2-Benzenediamine, N1,N2-bis[2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]phenyl]-)
- 1609407-68-2(4-(4H-1,2,4-triazol-4-yl)piperidine dihydrochloride)
- 315672-91-4((2Z)-3-{4-(morpholine-4-sulfonyl)phenylcarbamoyl}prop-2-enoic acid)
- 89598-52-7(2-oxabicyclo[3.1.0]hexane-6-carboxamide)
- 42860-32-2(2,3,5-Tribromobenzoyl chloride)
- 2228572-22-1(N-benzyl-4-(2,3-dibromopropyl)oxan-4-amine)
- 2877686-69-4(3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxyethyl)piperazin-1-yl]pyridazine)




